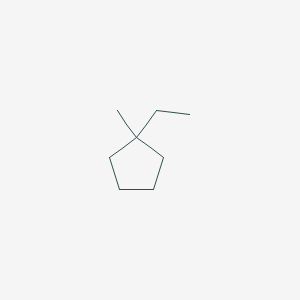

1-Ethyl-1-methylcyclopentane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-1-methylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-3-8(2)6-4-5-7-8/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETYIFNDQBJGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168293 | |

| Record name | Cyclopentane, 1-ethyl-1- methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16747-50-5 | |

| Record name | Cyclopentane, 1-ethyl-1- methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, 1-ethyl-1- methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1-methylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Ethyl-1-methylcyclopentane via Grignard Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-ethyl-1-methylcyclopentane, a saturated alicyclic hydrocarbon. The primary synthetic route detailed herein involves a two-step process commencing with a Grignard reaction to construct the carbon skeleton, followed by a dehydration and hydrogenation sequence to yield the final alkane. This document furnishes detailed experimental protocols, quantitative data, and process visualizations to facilitate the successful synthesis of this compound in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-stage process. The initial stage involves the nucleophilic addition of an ethyl Grignard reagent to cyclopentanone (B42830). This reaction forms the tertiary alcohol intermediate, 1-ethyl-1-methylcyclopentanol. The subsequent stage involves the removal of the hydroxyl group. A robust and high-yielding method for this transformation is the acid-catalyzed dehydration of the tertiary alcohol to form the corresponding alkene, 1-ethyl-1-methylcyclopentene, followed by catalytic hydrogenation to afford the desired saturated product, this compound.

Experimental Protocols

Stage 1: Synthesis of 1-Ethyl-1-methylcyclopentanol via Grignard Reaction

This procedure details the preparation of the tertiary alcohol intermediate from cyclopentanone and ethylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Cyclopentanone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, separatory funnel)

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing calcium chloride), and a dropping funnel, place magnesium turnings (2.67 g, 0.11 mol).

-

Assemble the apparatus and flush with a dry, inert gas (nitrogen or argon).

-

Add 20 mL of anhydrous diethyl ether to the flask to cover the magnesium turnings.

-

In the dropping funnel, place a solution of ethyl bromide (12.0 g, 0.11 mol) in 50 mL of anhydrous diethyl ether.

-

Add a small portion (approximately 5 mL) of the ethyl bromide solution to the magnesium turnings. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine. A cloudy appearance and gentle reflux indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclopentanone:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of cyclopentanone (8.41 g, 0.10 mol) in 30 mL of anhydrous diethyl ether and place it in the dropping funnel.

-

Add the cyclopentanone solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 100 mL of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two 30 mL portions of diethyl ether.

-

Combine the organic layers, wash with 50 mL of brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation to yield the crude 1-ethyl-1-methylcyclopentanol.

-

Purification: The crude product can be purified by vacuum distillation.

Stage 2: Synthesis of this compound

This stage involves a two-step process: dehydration of the tertiary alcohol to an alkene, followed by catalytic hydrogenation.

Materials:

-

1-Ethyl-1-methylcyclopentanol (crude product from Stage 1)

-

Concentrated sulfuric acid or phosphoric acid (85%)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Distillation apparatus

Procedure:

-

In a 100 mL round-bottom flask, place the crude 1-ethyl-1-methylcyclopentanol (e.g., 11.4 g, 0.10 mol, assuming quantitative yield from Stage 1).

-

Carefully add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid (approximately 2-3 mL).

-

Set up a simple distillation apparatus.

-

Heat the mixture gently. The alkene product will co-distill with water as it is formed. Collect the distillate in a receiving flask cooled in an ice bath.

-

Continue the distillation until no more organic layer is observed in the distillate.

-

Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent to obtain crude 1-ethyl-1-methylcyclopentene.

Purification: The crude alkene can be purified by simple distillation.

Materials:

-

1-Ethyl-1-methylcyclopentene (crude product from dehydration)

-

Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (Adam's catalyst)

-

Ethanol (B145695) or ethyl acetate (B1210297) (solvent)

-

Hydrogen gas source (balloon or hydrogenation apparatus)

-

Filtration apparatus (e.g., Celite on a sintered glass funnel)

Procedure:

-

In a suitable hydrogenation flask, dissolve the 1-ethyl-1-methylcyclopentene (e.g., 9.6 g, assuming an approximate yield from the previous step) in an appropriate solvent such as ethanol or ethyl acetate (50 mL).

-

Carefully add the catalyst (e.g., 10% Pd/C, ~5 mol%) under an inert atmosphere.

-

Seal the flask and purge the system with hydrogen gas. This can be achieved by evacuating the flask and backfilling with hydrogen from a balloon, repeating this cycle 3-5 times.

-

Vigorously stir the reaction mixture under a hydrogen atmosphere (a balloon is often sufficient for atmospheric pressure) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with a small amount of the solvent.

-

The filtrate contains the desired this compound. The solvent can be removed by rotary evaporation.

Purification: The final product can be purified by simple distillation to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount | Moles | Boiling Point (°C) | Density (g/mL) |

| Cyclopentanone | C₅H₈O | 84.12 | 8.41 g | 0.10 | 130-131 | 0.948 |

| Ethyl Bromide | C₂H₅Br | 108.97 | 12.0 g | 0.11 | 38.4 | 1.46 |

| Magnesium | Mg | 24.31 | 2.67 g | 0.11 | - | 1.74 |

| 1-Ethyl-1-methylcyclopentanol | C₈H₁₆O | 128.21 | - | - | ~175-177 | ~0.91 |

| 1-Ethyl-1-methylcyclopentene | C₈H₁₄ | 110.20 | - | - | ~135-137 | ~0.80 |

| This compound | C₈H₁₆ | 112.21 | - | - | 133-134 | 0.785 |

Table 2: Reaction Conditions and Expected Yields

| Reaction Step | Key Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Grignard Reaction | Ethylmagnesium bromide, Cyclopentanone | Anhydrous diethyl ether | 0 to RT | 1.5 - 2 hours | 80 - 90 |

| Dehydration | H₂SO₄ or H₃PO₄ (cat.) | None | Distillation (~150) | 1 - 2 hours | 85 - 95 |

| Hydrogenation | H₂, 10% Pd/C or PtO₂ | Ethanol or Ethyl Acetate | Room Temperature | 1 - 4 hours | > 95 |

Visualizations

Overall Synthetic Pathway

Caption: Overall synthetic pathway for this compound.

Experimental Workflow

An In-depth Technical Guide to the Acid-Catalyzed Alkylation for 1-Ethyl-1-methylcyclopentane Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed alkylation method for the synthesis of 1-ethyl-1-methylcyclopentane. This saturated hydrocarbon is a valuable building block in various chemical syntheses and serves as a key intermediate in the development of novel pharmaceuticals and materials. This document details the underlying reaction mechanisms, provides a representative experimental protocol, and summarizes key data from relevant literature.

Introduction

This compound is a cycloalkane with significant utility in organic synthesis. Its preparation is often achieved through the introduction of methyl and ethyl groups onto a cyclopentane (B165970) ring. Among the various synthetic strategies, acid-catalyzed alkylation presents a direct and effective approach. This method typically involves the reaction of a suitable cyclopentane precursor, such as methylcyclopentane (B18539) or 1-methylcyclopentene (B36725), with an ethylating agent in the presence of an acid catalyst. The reaction proceeds through carbocation intermediates, making the choice of catalyst and reaction conditions crucial for achieving high yield and selectivity.

Reaction Mechanisms

The acid-catalyzed synthesis of this compound can be approached from different starting materials. The most common pathway involves the alkylation of 1-methylcyclopentene with an ethyl source, such as ethanol (B145695) or ethene.

The reaction is initiated by the protonation of the ethyl source (in the case of ethanol) or the alkene (ethene) by the acid catalyst to generate an ethyl cation or a carbocation that can act as the ethylating agent. This is followed by the electrophilic attack of the ethyl cation on the double bond of 1-methylcyclopentene. The resulting tertiary carbocation is then neutralized to form the final product. The stability of the tertiary carbocation intermediate is a key driving force for this reaction.

An alternative, though less direct, approach is the Friedel-Crafts alkylation of methylcyclopentane using an ethyl halide and a Lewis acid catalyst. This classic electrophilic substitution reaction also proceeds via the formation of an ethyl cation.

Data Presentation

| Starting Material | Ethylating Agent | Catalyst | Temperature (°C) | Pressure (bar) | Molar Ratio (Precursor:Agent) | Observations |

| 1-Methylcyclopentene | Ethanol | Solid Acid (e.g., SiO2, Al2O3, Zeolites) | 20 - 100 | 1 - 10 | 1:1 to 1:10 | The reaction can be carried out in the liquid phase. Solid acid catalysts are preferred for their ease of separation and reusability. Higher temperatures generally favor higher reaction rates.[1] |

| 1-Methylcyclopentene | Ethene | Solid Acid (e.g., Zeolites) | 20 - 100 | 1 - 10 | Not specified | Gas-phase or liquid-phase reaction is possible. Zeolites are effective due to their shape selectivity and strong acid sites. |

| Methylcyclopentane | Ethyl Bromide | Lewis Acid (e.g., AlCl3) | Not specified | Not specified | Not specified | Classic Friedel-Crafts conditions. Prone to side reactions and catalyst deactivation. |

| 1-Methylcyclopentene | Ethanol | Amberlyst 15 (Ion-exchange resin) | 40 - 90 | 1 - 5 | 1:2 to 1:5 | A highly acidic ion exchanger that can be used as a solid catalyst, simplifying workup.[1] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on the acid-catalyzed alkylation of 1-methylcyclopentene with ethanol. This protocol is derived from general procedures described in the literature and should be adapted and optimized for specific laboratory conditions.

Materials:

-

1-Methylcyclopentene

-

Anhydrous Ethanol

-

Solid Acid Catalyst (e.g., Amberlyst 15, Zeolite H-BEA)

-

Anhydrous Toluene (B28343) (or another suitable solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating and stirring apparatus

-

Distillation apparatus

Procedure:

-

Catalyst Activation: The solid acid catalyst should be activated prior to use according to the manufacturer's recommendations. This typically involves heating under vacuum to remove adsorbed water.

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, add the activated solid acid catalyst (e.g., 10-20 wt% relative to 1-methylcyclopentene).

-

Reactant Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to the flask, followed by 1-methylcyclopentene.

-

Reaction Execution: Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with vigorous stirring. From the dropping funnel, add anhydrous ethanol dropwise over a period of 1-2 hours. The molar ratio of 1-methylcyclopentene to ethanol should be in the range of 1:2 to 1:5.

-

Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the solid acid catalyst. The catalyst can be washed with fresh solvent, dried, and potentially reused.

-

Purification: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acidity, followed by washing with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as GC-MS, ¹H NMR, and ¹³C NMR.

Mandatory Visualizations

Reaction Mechanism

Caption: Acid-catalyzed alkylation of 1-methylcyclopentene.

Experimental Workflow

Caption: General experimental workflow for synthesis.

References

Spectroscopic Profile of 1-Ethyl-1-methylcyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the saturated alicyclic hydrocarbon, 1-ethyl-1-methylcyclopentane. The information compiled herein is intended to support research and development activities by offering a centralized resource for the compound's mass spectrometry and nuclear magnetic resonance characteristics. Due to the limited public availability of experimental Nuclear Magnetic Resonance (NMR) data, a predicted NMR analysis is provided alongside the experimentally obtained Gas Chromatography-Mass Spectrometry (GC-MS) data.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS is a cornerstone technique for the identification and quantification of volatile and semi-volatile organic compounds. For this compound, the mass spectrum is characterized by a specific fragmentation pattern under electron ionization (EI).

Data Presentation

The mass spectrum of this compound is available through the National Institute of Standards and Technology (NIST) database.[1][2] The key mass-to-charge ratios (m/z) and their relative intensities are summarized below.

| Mass-to-Charge (m/z) | Relative Intensity | Putative Fragment Assignment |

| 83 | Major Peak | [C₆H₁₁]⁺ (Loss of an ethyl radical) |

| 55 | High | [C₄H₇]⁺ (Further fragmentation) |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

| 112 | Low/Absent | [C₈H₁₆]⁺ (Molecular ion) |

Experimental Protocol

While the specific experimental parameters used to obtain the data from the NIST database are not fully detailed, a general protocol for the GC-MS analysis of saturated hydrocarbons is provided below. This protocol is based on established methodologies for similar analytes.[3][4][5]

Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is employed.

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5 or HP-5ms (5%-phenyl)-methylpolysiloxane, is typically used for hydrocarbon analysis. Column dimensions would be in the range of 30-60 meters in length, 0.25 mm internal diameter, and a film thickness of 0.25 µm.

-

Injector: The sample, dissolved in a volatile solvent like hexane (B92381) or dichloromethane, is injected in split mode to prevent column overloading.[6] The injector temperature is typically set to 250 °C.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1-2 mL/min.

-

Oven Temperature Program: A temperature gradient is employed to ensure good separation of components. A typical program would start at a low temperature (e.g., 40 °C) and be held for a few minutes, then ramped up at a rate of 5-10 °C/min to a final temperature of around 280-300 °C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) is the standard method for generating fragments.

-

Ionization Energy: A standard electron energy of 70 eV is used.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used to separate the ions.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 35-400 amu.

-

Data Acquisition: Data is acquired in full scan mode to obtain the complete mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for the ethyl and methyl groups, as well as complex multiplets for the cyclopentane (B165970) ring protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 0.85 | Triplet (t) | 3H | -CH₂CH₃ |

| ~ 0.95 | Singlet (s) | 3H | -CH₃ |

| ~ 1.25 | Quartet (q) | 2H | -CH₂ CH₃ |

| ~ 1.4-1.6 | Multiplet (m) | 8H | Cyclopentane ring protons |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the eight carbon atoms in the molecule (with two pairs of cyclopentane carbons being chemically equivalent due to symmetry).

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 10 | Primary | -CH₂CH₃ |

| ~ 23 | Primary | -CH₃ |

| ~ 25 | Secondary | Cyclopentane C3/C4 |

| ~ 35 | Secondary | -CH₂ CH₃ |

| ~ 38 | Secondary | Cyclopentane C2/C5 |

| ~ 45 | Quaternary | C (CH₃)(CH₂CH₃) |

Experimental Protocol (Hypothetical)

The following outlines a standard protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample like this compound.

-

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

-

A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer, such as a 400 or 500 MHz instrument, would be used.

-

The spectrum is acquired at room temperature.

-

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

A sufficient number of scans (typically 8-16) are acquired to achieve a good signal-to-noise ratio.

-

The spectral width is set to encompass all proton signals (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon.

-

A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. Cyclopentane, 1-ethyl-1-methyl- [webbook.nist.gov]

- 2. Cyclopentane, 1-ethyl-1-methyl- [webbook.nist.gov]

- 3. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]

- 4. akjournals.com [akjournals.com]

- 5. A review of experimental procedures of gas chromatography-mass spectrometry (gc-ms) and possible sources of analytical errors, Earth Sciences, Science Publishing Group [sciencepublishinggroup.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C8H16 | CID 28030 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-Ethyl-1-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Ethyl-1-methylcyclopentane (CAS No. 16747-50-5), a saturated monocyclic hydrocarbon. The information herein is curated for professionals in research and development who require precise data for modeling, synthesis, and formulation.

Core Physical Properties

The physical characteristics of this compound are fundamental to its behavior in various chemical and physical processes. The boiling point is indicative of its volatility, while its density is crucial for fluid dynamic calculations and formulation preparations.

The quantitative data for the primary physical properties of this compound are summarized in the table below. The values represent a consensus from multiple reliable sources, with slight variations attributable to different experimental conditions and purities.

| Physical Property | Value | Units | Notes |

| Boiling Point | 118.8 ± 7.0[1] | °C | At 760 mmHg |

| 121.55[2] | °C | ||

| Density | 0.8 ± 0.1[1] | g/cm³ | |

| 0.775[3] | g/cm³ | ||

| 0.7770[2] | g/cm³ | ||

| Molecular Formula | C₈H₁₆[1][4] | ||

| Molecular Weight | 112.21[4][5] | g/mol |

Experimental Protocols

While specific experimental records for this compound are not publicly detailed, the determination of its boiling point and density follows established methodologies for alkanes and related organic compounds.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, a common and effective method for this determination is the Thiele Tube Method .[6] This technique is advantageous as it requires only a small sample volume (less than 0.5 mL).[6]

General Protocol:

-

A small amount of the liquid sample is placed in a small glass vial (e.g., a Durham tube).

-

A capillary tube, sealed at one end, is inverted and placed into the sample vial.

-

This assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (such as mineral oil) to ensure uniform heat distribution.[6]

-

As the temperature rises, dissolved air initially escapes from the capillary tube. As the liquid's boiling point is approached and exceeded, a continuous stream of vapor bubbles will emerge from the capillary tube.[6]

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the bubbling stops and liquid begins to be drawn back into the capillary tube. At this moment, the vapor pressure of the substance equals the atmospheric pressure.

The density of a liquid is its mass per unit volume. For precise measurements of liquid alkanes, a vibrating tube densimeter is a standard and highly accurate instrument.[7][8]

General Protocol:

-

A U-shaped tube is set into oscillation at its natural frequency.

-

The liquid sample is introduced into the tube.

-

The introduction of the sample changes the total mass of the tube, which in turn alters its oscillation frequency.

-

This change in frequency is precisely measured by the instrument.

-

The density of the sample is then calculated from the change in oscillation frequency, based on the instrument's calibration with fluids of known density (e.g., dry air and pure water). This method allows for density measurements over a range of temperatures.[7]

Logical Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination and analysis of the physical properties of a liquid organic compound such as this compound.

Caption: Workflow for Physical Property Determination of an Organic Liquid.

References

- 1. This compound | CAS#:16747-50-5 | Chemsrc [chemsrc.com]

- 2. This compound | 16747-50-5 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. Cyclopentane, 1-ethyl-1-methyl- [webbook.nist.gov]

- 5. This compound | C8H16 | CID 28030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Ring Strain and Conformational Analysis of 1-Ethyl-1-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ring Strain in Cyclopentane (B165970) Systems

Cycloalkanes often exhibit ring strain, a combination of angle strain, torsional strain, and steric strain, which raises their potential energy compared to their acyclic counterparts. Cyclopentane, the parent ring of the title compound, adopts non-planar puckered conformations to alleviate this strain. The total ring strain of cyclopentane is approximately 26 kJ/mol.[1] The two primary puckered conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry).[2] These conformations can interconvert with a very low energy barrier through a process known as pseudorotation.[2]

However, the introduction of substituents, particularly geminal disubstitution as seen in 1-ethyl-1-methylcyclopentane, significantly restricts this pseudorotation.[2] This restriction leads to distinct, stable conformers with defined energy minima, making the conformational analysis of such substituted systems crucial for understanding their reactivity and physical properties.

Conformational Isomers of this compound

The puckering of the cyclopentane ring in this compound can be described by two main conformations: the envelope and the twist. In the envelope conformation, one carbon atom is out of the plane of the other four. In the twist conformation, two adjacent carbon atoms are displaced in opposite directions from the plane of the other three.

For this compound, the substituents on C1 will influence the relative stability of the various possible envelope and twist conformers. The primary steric interactions to consider are those between the ethyl and methyl groups and the adjacent methylene (B1212753) groups of the ring. The molecule will adopt conformations that minimize these steric clashes. It is expected that conformers where the larger ethyl group occupies a pseudo-equatorial position will be more stable.

Quantitative Analysis of Conformational Energies

A complete conformational analysis requires the determination of the relative energies of the stable conformers and the energy barriers for their interconversion. As specific experimental or computational results for this compound are not available, the following table provides an illustrative structure for presenting such data, which would be obtained through the methodologies described in the subsequent sections.

Table 1: Illustrative Conformational Energy Data for this compound

| Conformer | Description | Relative Energy (kJ/mol) | Population at 298 K (%) |

| E1 | Envelope, C1 as flap, Ethyl pseudo-equatorial | 0.0 (Reference) | 60 |

| E2 | Envelope, C1 as flap, Methyl pseudo-equatorial | 2.5 | 25 |

| T1 | Twist, Ethyl pseudo-equatorial | 1.0 | 10 |

| T2 | Twist, Methyl pseudo-equatorial | 4.0 | 5 |

Note: The values presented in this table are hypothetical and for illustrative purposes only. They represent the type of data that would be generated from computational chemistry studies.

Table 2: Illustrative Torsional Barriers for this compound

| Interconversion | Energy Barrier (kJ/mol) |

| E1 ↔ T1 | 5.0 |

| E1 ↔ E2 | 8.0 |

Note: The values presented in this table are hypothetical and for illustrative purposes only.

Experimental and Computational Protocols

Computational Chemistry Approach

Computational modeling is a powerful tool for investigating the conformational landscape of molecules like this compound.

Methodology:

-

Conformational Search: An initial exploration of the potential energy surface is performed using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.

-

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) or ab initio methods. Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

-

Relative Energy Calculation: The relative energies of the conformers are determined by comparing their total electronic energies, often with corrections for ZPVE.

-

Transition State Search: To determine the energy barriers for interconversion between conformers, a transition state search is performed. The resulting transition state structures are confirmed by the presence of a single imaginary frequency in the vibrational analysis.

Experimental NMR Spectroscopy

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a key experimental technique for studying conformational equilibria.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point solvent (e.g., deuterated toluene (B28343) or acetone).

-

Spectra Acquisition: 1H and 13C NMR spectra are acquired over a range of temperatures. At high temperatures, where conformational interconversion is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion slows, leading to the broadening and eventual decoalescence of signals into separate sets of peaks corresponding to each populated conformer.

-

Data Analysis:

-

Conformer Population: The relative populations of the conformers at a given temperature can be determined by integrating the corresponding signals in the slow-exchange regime.

-

Thermodynamic Parameters: The Gibbs free energy difference (ΔG°) between conformers can be calculated from their equilibrium constant (K), which is derived from the population ratio (ΔG° = -RTlnK).

-

Activation Energy Barrier: The free energy of activation (ΔG‡) for the interconversion can be determined from the coalescence temperature and the frequency difference between the signals of the two conformers using the Eyring equation.

-

Conformational Interconversion Pathways

The different envelope and twist conformers of this compound are not static but exist in a dynamic equilibrium. The interconversion between these forms proceeds through low-energy transition states. The following diagram illustrates the plausible interconversion pathways.

Conclusion

The conformational analysis of this compound is a multifaceted task that relies on the synergy of computational and experimental techniques. The geminal substitution on the cyclopentane ring introduces significant steric constraints that dictate the preferred puckered conformations, primarily the envelope and twist forms. While specific quantitative data for this molecule requires dedicated investigation, the protocols outlined in this guide provide a robust framework for elucidating its conformational energy landscape. A thorough understanding of these conformational preferences is essential for predicting the molecule's physical properties, chemical reactivity, and its potential applications in fields such as drug development and materials science.

References

An In-depth Technical Guide to the Reactivity of Gem-disubstituted Cyclopentanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopentane (B165970) ring is a ubiquitous structural motif in a vast array of natural products and synthetic molecules of biological and pharmaceutical importance. The introduction of geminal disubstitution at one of the ring's carbon atoms profoundly influences its conformational behavior and, consequently, its chemical reactivity. This technical guide provides a comprehensive overview of the core principles governing the reactivity of gem-disubstituted cyclopentanes, with a focus on quantitative data, detailed experimental protocols, and the visualization of key concepts. This information is of paramount importance for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage the unique properties of these scaffolds in the design of novel molecules with tailored functions.

The enhanced reactivity of gem-disubstituted systems is often attributed to the Thorpe-Ingold effect , also known as the gem-dialkyl effect or angle compression. This effect describes the acceleration of intramolecular ring-closing reactions due to the presence of two substituents on a carbon atom within the reacting chain.[1][2] The increased steric bulk of the geminal substituents compresses the internal bond angle, bringing the reactive ends of the molecule closer together and thus increasing the probability of cyclization.[2] This phenomenon has both kinetic and thermodynamic contributions.[1]

Conformational Effects on Reactivity

The reactivity of cyclopentane derivatives is intrinsically linked to their conformation. Cyclopentane itself exists in a dynamic equilibrium between two main non-planar conformations: the envelope and the half-chair . The introduction of geminal substituents can significantly influence the conformational landscape, favoring specific puckered forms to minimize steric interactions. This conformational preference, in turn, dictates the orientation of reactive groups and influences the stereochemical outcome of reactions.

Key Reactions and Mechanistic Insights

The presence of geminal substituents on a cyclopentane ring can significantly impact a variety of chemical transformations. This section will delve into the mechanistic details and provide quantitative data for several key reaction types.

Intramolecular Cyclization Reactions

The Thorpe-Ingold effect is most prominently observed in intramolecular cyclization reactions, leading to the formation of five-membered rings. The gem-disubstituents pre-organize the acyclic precursor into a conformation that is more favorable for ring closure, thereby lowering the activation energy of the reaction.

A notable example is the enhanced rate of lactonization of γ-hydroxy acids. The presence of gem-dimethyl groups on the carbon atom adjacent to the hydroxyl group can lead to a significant acceleration of the intramolecular esterification.

Table 1: Relative Rates of Lactonization of γ-Hydroxy Acids

| Substrate | Relative Rate |

| 4-Hydroxyvaleric acid | 1 |

| 4-Hydroxy-4-methylvaleric acid | 5.4 |

| 4-Hydroxy-4,4-dimethylvaleric acid | 224 |

Data compiled from studies on the Thorpe-Ingold effect.

Another important intramolecular reaction that is accelerated by gem-disubstitution is the intramolecular aldol (B89426) condensation . This reaction is a powerful tool for the synthesis of cyclopentenone derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[3][4][5][6] The gem-disubstituents favor the formation of the five-membered ring over other potential side reactions.[3][4]

Experimental Protocol: Intramolecular Aldol Condensation of a 2,2-Disubstituted 1,5-Diketone

This protocol describes the synthesis of a gem-disubstituted cyclopentenone via an intramolecular aldol condensation.

Materials:

-

2,2-Dimethyl-1,5-hexanedione

-

Potassium hydroxide (B78521) (KOH)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,2-dimethyl-1,5-hexanedione (10 mmol) in ethanol (50 mL).

-

Add a solution of potassium hydroxide (12 mmol) in ethanol (10 mL) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between diethyl ether (50 mL) and water (50 mL).

-

Separate the organic layer, and wash it with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure 3,3-dimethyl-2-cyclopenten-1-one.

Ring-Expansion Reactions

Gem-disubstituted cyclopentanes can undergo ring-expansion reactions to form six-membered rings, often driven by the relief of ring strain and the formation of a more stable carbocation intermediate.[7][8][9][10] For instance, the treatment of a 1-(1-hydroxy-1-methylethyl)cyclopentanol (B1296193) derivative with acid can lead to a pinacol-type rearrangement, resulting in the formation of a gem-disubstituted cyclohexanone.

Logical Relationship of Ring Expansion

Caption: Carbocation-mediated ring expansion of a gem-disubstituted cyclopentane derivative.

Reactivity in Drug Discovery and Development

The unique conformational constraints and reactivity patterns of gem-disubstituted cyclopentanes make them attractive scaffolds in drug design. The gem-disubstituents can serve as "molecular anchors," restricting the conformational flexibility of the molecule and leading to a more defined interaction with biological targets. This can result in improved potency, selectivity, and pharmacokinetic properties.[11]

For example, cyclopentane-based nucleoside analogs are an important class of antiviral and anticancer agents. The introduction of gem-disubstituents on the cyclopentane ring can modulate their biological activity and metabolic stability.

Table 2: Anticancer Activity of Cyclopentane-fused Anthraquinone (B42736) Derivatives

| Compound | Cell Line | IC50 (µM) |

| Doxorubicin | MCF-7 | 0.5 |

| Derivative 1a | MCF-7 | 0.2 |

| Derivative 1b | MCF-7 | 0.8 |

| Derivative 2a | P-gp expressing | >10 |

| Derivative 2b | P-gp expressing | 1.5 |

Data adapted from studies on the synthesis and biological evaluation of cyclopentane-fused anthraquinones, demonstrating the impact of substitution on activity and drug resistance circumvention.

Signaling Pathway: Hypothetical Mechanism of Action of a Bioactive gem-Disubstituted Cyclopentane

While specific signaling pathways for many gem-disubstituted cyclopentanes are still under investigation, a common mechanism for cytotoxic compounds involves the induction of apoptosis. The following diagram illustrates a hypothetical pathway where a gem-disubstituted cyclopentane derivative induces apoptosis through the intrinsic pathway.

Caption: Hypothetical apoptotic pathway induced by a gem-disubstituted cyclopentane derivative.

Experimental Workflow: Synthesis and Evaluation

The development of novel gem-disubstituted cyclopentane-based therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation.

Caption: General workflow for the synthesis and biological evaluation of gem-disubstituted cyclopentanes.

Conclusion

The presence of geminal disubstituents on a cyclopentane ring imparts unique conformational and reactivity characteristics that are of significant interest to the scientific and drug development communities. The Thorpe-Ingold effect provides a powerful driving force for the formation of these five-membered rings, facilitating the synthesis of complex molecular architectures. A thorough understanding of the interplay between conformation and reactivity is crucial for harnessing the full potential of gem-disubstituted cyclopentanes in the design of novel therapeutics and functional molecules. The data and protocols presented in this guide serve as a valuable resource for researchers aiming to explore and exploit the rich chemistry of this important class of compounds.

References

- 1. Design, synthesis and anticancer activity of fluorocyclopentenyl-purines and - pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 3. books.lucp.net [books.lucp.net]

- 4. NO20003084D0 - Substituted cyclopentane and cyclopentene compounds useful as neuraminidase inhibitors - Google Patents [patents.google.com]

- 5. HUP0100142A3 - Substituted cyclopentane and cyclopentene compounds useful as neuraminidase inhibitors - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 10. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Ethyl-1-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Ethyl-1-methylcyclopentane is a saturated cyclic hydrocarbon with the chemical formula C8H16.[1] Understanding the thermal stability of such compounds is crucial in various applications, including in the petroleum industry, as a component of fuels, and as a potential scaffold in medicinal chemistry. Thermal decomposition involves the breaking of chemical bonds due to heat, leading to the formation of smaller, often more reactive, molecules. The stability of a hydrocarbon is influenced by factors such as bond dissociation energies and the steric strain of the molecule.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under different conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H16 | [1] |

| Molecular Weight | 112.2126 g/mol | [1] |

| CAS Registry Number | 16747-50-5 | [1] |

| Boiling Point | 118.8 ± 7.0 °C at 760 mmHg | [2] |

| Flash Point | 10.6 ± 11.7 °C | [2] |

| Density | 0.8 ± 0.1 g/cm³ | [2] |

| Vapor Pressure | 19.6 ± 0.1 mmHg at 25°C | [2] |

| Refractive Index | 1.425 | [2] |

Predicted Thermal Decomposition Pathways

In the absence of direct experimental data for this compound, its thermal decomposition behavior can be inferred from studies on similar molecules like methylcyclopentane (B18539) and other alkylated cyclopentanes. The decomposition of cycloalkanes typically proceeds through a free-radical chain mechanism initiated by the homolytic cleavage of a C-C bond, which generally has a lower bond dissociation energy than a C-H bond.

For this compound, the initial decomposition steps are likely to involve the cleavage of the bonds to the tertiary carbon atom due to the formation of more stable tertiary and primary or secondary radicals.

A logical workflow for the potential decomposition process is outlined below.

Caption: Predicted workflow for the thermal decomposition of this compound.

Experimental Methodologies for Studying Thermal Decomposition

While specific experimental protocols for this compound are not available, the following are standard techniques used to investigate the thermal stability and decomposition of hydrocarbons:

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset temperature of decomposition and to study the kinetics of the process. A typical TGA experiment would involve heating a small sample of this compound at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to observe mass loss.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect phase transitions and to determine the enthalpy of decomposition. A DSC experiment would run concurrently with TGA to identify whether the decomposition is endothermic or exothermic.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for identifying the decomposition products. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting volatile products are separated by gas chromatography and identified by mass spectrometry. This would provide a detailed profile of the smaller molecules formed during the decomposition of this compound.

Conclusion and Future Work

There is a notable lack of published experimental data on the thermal stability and decomposition of this compound. While its basic physicochemical properties are known, a thorough understanding of its behavior at elevated temperatures is missing. Based on the chemistry of analogous cycloalkanes, a free-radical chain mechanism involving ring-opening and beta-scission is the most probable decomposition route.

Future research should focus on conducting systematic experimental studies using TGA, DSC, and Py-GC-MS to elucidate the precise decomposition temperatures, kinetic parameters, and product distributions. Such data would be invaluable for applications where this compound might be subjected to high temperatures.

References

An In-depth Technical Guide to the Isomers of 1-Ethyl-1-methylcyclopentane: Nomenclature, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of 1-ethyl-1-methylcyclopentane, a saturated monocyclic hydrocarbon with the molecular formula C₈H₁₆. This document details the constitutional and stereoisomers, their systematic IUPAC nomenclature, and available quantitative physical property data. Furthermore, it outlines general experimental protocols for the synthesis and analysis of these compounds, crucial for their application in organic synthesis and medicinal chemistry.

Isomers of this compound: A Complete Overview

The molecular formula C₈H₁₆ encompasses a variety of cyclic and acyclic isomers. Focusing on the ethyl-methyl-cyclopentane scaffold, we can identify three constitutional isomers based on the substitution pattern on the cyclopentane (B165970) ring: this compound, 1-ethyl-2-methylcyclopentane, and 1-ethyl-3-methylcyclopentane.[1][2]

Constitutional Isomers

-

This compound: This isomer possesses a quaternary carbon atom in the cyclopentane ring, and as such, it does not have any stereoisomers.

-

1-Ethyl-2-methylcyclopentane: This isomer has two chiral centers, leading to the possibility of four stereoisomers. These are found as two pairs of enantiomers: one cis pair and one trans pair.

-

1-Ethyl-3-methylcyclopentane: Similar to the 1,2-isomer, this constitutional isomer also has two chiral centers, resulting in four possible stereoisomers, which also exist as a cis pair of enantiomers and a trans pair of enantiomers.

Stereoisomers and IUPAC Nomenclature

The stereoisomers of 1-ethyl-2-methylcyclopentane and 1-ethyl-3-methylcyclopentane are designated using the Cahn-Ingold-Prelog (CIP) system to assign R/S configurations to each chiral center.

1-Ethyl-2-methylcyclopentane Stereoisomers:

-

cis-(1R,2S)-1-Ethyl-2-methylcyclopentane and its enantiomer, cis-(1S,2R)-1-Ethyl-2-methylcyclopentane.

-

trans-(1R,2R)-1-Ethyl-2-methylcyclopentane and its enantiomer, trans-(1S,2S)-1-Ethyl-2-methylcyclopentane.

1-Ethyl-3-methylcyclopentane Stereoisomers:

-

cis-(1R,3S)-1-Ethyl-3-methylcyclopentane and its enantiomer, cis-(1S,3R)-1-Ethyl-3-methylcyclopentane.

-

trans-(1R,3R)-1-Ethyl-3-methylcyclopentane and its enantiomer, trans-(1S,3S)-1-Ethyl-3-methylcyclopentane.

Quantitative Data Presentation

Table 1: Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 16747-50-5 |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol |

| Boiling Point | 123.5 °C |

| Density | 0.783 g/cm³ |

| Refractive Index | 1.429 |

Table 2: Physical Properties of 1-Ethyl-2-methylcyclopentane Isomers

| Isomer | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| cis-1-Ethyl-2-methylcyclopentane (racemate) | 127.95 | 0.7811 | 1.4270[3] |

| trans-1-Ethyl-2-methylcyclopentane (racemate) | 121.14 | 0.7649 | 1.4195[4] |

Table 3: Physical Properties of 1-Ethyl-3-methylcyclopentane Isomers

| Isomer | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| cis-1-Ethyl-3-methylcyclopentane (racemate) | 124.8 | 0.772 | 1.423 |

| trans-1-Ethyl-3-methylcyclopentane (racemate) | 122.5 | 0.762 | 1.418 |

Experimental Protocols

Detailed, specific experimental protocols for the synthesis and analysis of each individual stereoisomer are not extensively documented in readily accessible literature. However, general methodologies can be adapted to achieve the desired transformations and separations.

Synthesis Protocols

A common and effective method for the synthesis of saturated cycloalkanes is the catalytic hydrogenation of their corresponding unsaturated precursors.[5] The stereochemistry of the final product is dependent on the starting alkene and the hydrogenation conditions.

General Protocol:

-

Catalyst Preparation: A suitable catalyst, such as 5% Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C), is suspended in a solvent (e.g., ethanol, ethyl acetate) in a high-pressure hydrogenation vessel.

-

Reaction Setup: The corresponding 1-ethyl-2-methylcyclopentene (B25655) or 1-ethyl-3-methylcyclopentene isomer is added to the vessel.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a desired pressure (typically 50-100 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating.

-

Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude product.

-

Purification: The resulting mixture of stereoisomers can be purified by fractional distillation or preparative gas chromatography.

For the synthesis of the tertiary alcohol precursor to this compound, a Grignard reaction is a viable approach.[6][7]

General Protocol:

-

Grignard Reagent Formation: Ethylmagnesium bromide is prepared by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

Reaction with Ketone: The Grignard reagent is then added dropwise to a solution of 1-methylcyclopentanone in anhydrous ether or THF at a low temperature (e.g., 0 °C).

-

Workup: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Dehydration and Hydrogenation: The resulting tertiary alcohol can be dehydrated to the corresponding alkene, followed by catalytic hydrogenation as described in section 3.1.1 to yield this compound.

Analytical Protocols

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds like the isomers of this compound. For the separation of stereoisomers, chiral capillary columns are required.

General Protocol:

-

Column Selection: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Rt-βDEXsm), is installed in the gas chromatograph.[8][9]

-

Injector and Detector: The injector and detector (typically a flame ionization detector, FID) temperatures are set appropriately (e.g., 250 °C).

-

Temperature Program: A suitable oven temperature program is developed to achieve baseline separation of the isomers. This typically involves a slow temperature ramp (e.g., 2-5 °C/min) over a specific range.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

Sample Injection: A small volume (e.g., 1 µL) of a dilute solution of the isomer mixture in a volatile solvent (e.g., pentane (B18724) or hexane) is injected into the GC.

-

Data Analysis: The retention times and peak areas are used to identify and quantify the individual isomers.

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of the synthesized isomers.[10][11]

General Protocol:

-

Sample Preparation: A small amount of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number and chemical shifts of the signals in the ¹³C NMR spectrum, are analyzed to confirm the constitution and stereochemistry of the isomer. For distinguishing between stereoisomers, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) may be employed to determine through-space proximities of the methyl and ethyl groups.

Mandatory Visualizations

The following diagrams illustrate the isomeric relationships and a general synthetic workflow.

Caption: Isomeric relationships of ethyl-methyl-cyclopentanes.

Caption: General workflow for the synthesis and analysis of isomers.

References

- 1. 1-methyl-3(cis)-ethyl-cyclopentane - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. trans-1-Ethyl-2-methylcyclopentane | C8H16 | CID 13598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. Solved Please help 1) 1-methylcyclopentene + H2 over Pd. 2) | Chegg.com [chegg.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. leah4sci.com [leah4sci.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. gcms.cz [gcms.cz]

- 10. researchgate.net [researchgate.net]

- 11. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Precursors for the Synthesis of 1-Ethyl-1-methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-ethyl-1-methylcyclopentane, a saturated cycloalkane with applications in various fields of chemical research. The document details the primary precursors and synthetic strategies, including multi-step synthesis via Grignard reagents, catalytic hydrogenation of unsaturated intermediates, and direct alkylation of the cyclopentane (B165970) ring. Detailed experimental protocols, quantitative data, and visual diagrams of the synthetic routes are presented to facilitate laboratory application and comparison of methodologies.

Introduction

This compound is a disubstituted cycloalkane that serves as a valuable building block in organic synthesis. Its specific stereochemistry and physical properties make it a compound of interest for creating complex molecular architectures. This guide explores the core synthetic routes to this molecule, focusing on the key precursors and the reaction mechanisms involved.

Synthetic Pathways and Precursors

The synthesis of this compound can be achieved through several distinct pathways, each originating from different precursor molecules. The primary strategies are:

-

Multi-step Synthesis from Cyclopentanone (B42830): This is a widely used laboratory method involving the sequential addition of organometallic reagents to cyclopentanone to form a tertiary alcohol, which is subsequently deoxygenated.

-

Catalytic Hydrogenation of 1-Ethyl-1-methylcyclopentene: This method involves the saturation of an unsaturated precursor, 1-ethyl-1-methylcyclopentene, to yield the final product.

-

Direct Alkylation of Cyclopentane: This approach utilizes Friedel-Crafts type reactions to directly introduce the ethyl and methyl groups onto the cyclopentane ring.

The logical flow of these synthetic strategies is illustrated in the diagram below.

Multi-step Synthesis via Grignard Reagents

This versatile approach builds the target molecule by forming new carbon-carbon bonds on a cyclopentanone precursor. The key intermediate is the tertiary alcohol, 1-ethyl-1-methylcyclopentanol, which is then reduced to the final alkane.

Precursors and Reagents

-

Cyclopentanone

-

Ethylmagnesium bromide (Grignard reagent)

-

Methylmagnesium bromide (Grignard reagent)

-

Oxidizing agent (e.g., PCC, Swern oxidation reagents)

-

Reagents for deoxygenation (see Section 3.3)

Synthesis of 1-Ethyl-1-methylcyclopentanol

The synthesis of the tertiary alcohol intermediate can be achieved through two primary sequences of Grignard additions to cyclopentanone.

Route A: Sequential Grignard Addition

This route involves the initial formation of a tertiary alcohol through a Grignard reaction, followed by dehydration to an alkene, and a subsequent hydroboration-oxidation and another Grignard reaction. A more direct, though less commonly documented, approach would be a sequential one-pot or two-step Grignard addition.

Experimental Protocol: Synthesis of 1-Ethylcyclopentanol

-

To a solution of cyclopentanone (1.0 mol) in anhydrous diethyl ether at 0-5°C under an inert atmosphere, slowly add a solution of ethylmagnesium bromide (1.1 mol) in diethyl ether.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 1-ethylcyclopentanol.

Experimental Protocol: Oxidation to 1-Ethylcyclopentanone

The secondary alcohol, 1-ethylcyclopentanol, is oxidized to the corresponding ketone, 1-ethylcyclopentanone, using a suitable oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or through a Swern oxidation.

Experimental Protocol: Synthesis of 1-Ethyl-1-methylcyclopentanol

-

To a solution of 1-ethylcyclopentanone (1.0 mol) in anhydrous diethyl ether at 0°C under an inert atmosphere, slowly add a solution of methylmagnesium bromide (1.1 mol) in diethyl ether.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 1-ethyl-1-methylcyclopentanol.

The workflow for the multi-step synthesis is depicted below.

Deoxygenation of 1-Ethyl-1-methylcyclopentanol

The final step in this pathway is the removal of the hydroxyl group from the tertiary alcohol. Several methods are available for this transformation.

Barton-McCombie Deoxygenation

This is a radical-mediated deoxygenation that proceeds under mild conditions.[1]

Experimental Protocol:

-

Formation of the Xanthate: To a solution of 1-ethyl-1-methylcyclopentanol (1.0 equiv) in anhydrous THF, add sodium hydride (1.2 equiv) at 0°C. After stirring for 30 minutes, add carbon disulfide (1.5 equiv) and stir for another hour. Finally, add methyl iodide (1.5 equiv) and stir at room temperature overnight. Purify the resulting xanthate by column chromatography.

-

Deoxygenation: To a solution of the xanthate (1.0 equiv) in toluene, add tributyltin hydride (1.5 equiv) and a catalytic amount of AIBN (azobisisobutyronitrile). Reflux the mixture until the reaction is complete (monitored by TLC or GC). After cooling, remove the solvent under reduced pressure and purify the product by column chromatography to yield this compound.

Wolff-Kishner Reduction

This method involves the conversion of a ketone to its hydrazone, followed by reduction under basic conditions. To apply this to the tertiary alcohol, it would first need to be converted to a ketone, which is not a direct deoxygenation of the alcohol. However, if an alternative route produces a ketone with the desired carbon skeleton, the Wolff-Kishner reduction is a viable option for deoxygenation.

Catalytic Hydrogenation of 1-Ethyl-1-methylcyclopentene

This method relies on the availability of the unsaturated precursor, 1-ethyl-1-methylcyclopentene. The hydrogenation is typically a high-yielding and clean reaction.

Precursors and Reagents

-

1-Ethyl-1-methylcyclopentene

-

Hydrogen gas (H₂)

-

Catalyst: Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

-

Solvent (e.g., ethanol, ethyl acetate)

Experimental Protocol

-

In a hydrogenation vessel, dissolve 1-ethyl-1-methylcyclopentene (1.0 equiv) in a suitable solvent such as ethanol.

-

Add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature until the reaction is complete (monitored by GC or the cessation of hydrogen uptake).

-

Carefully vent the excess hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain this compound.

Direct Alkylation of Cyclopentane

This approach, in theory, offers a more direct route to the target molecule but can be challenging to control and may lead to a mixture of products.

Precursors and Reagents

-

Cyclopentane

-

Ethyl halide (e.g., ethyl chloride or ethyl bromide)

-

Methyl halide (e.g., methyl chloride or methyl bromide)

-

Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

General Considerations

The Friedel-Crafts alkylation of alkanes is generally less facile than that of aromatic compounds and often requires forcing conditions. Polyalkylation and rearrangement of the alkyl groups are common side reactions. The sequential addition of two different alkyl groups to the same carbon atom of cyclopentane to selectively form this compound is a significant synthetic challenge.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of 1-Ethyl-1-methylcyclopentanol via Sequential Grignard Reactions

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Cyclopentanone | Ethylmagnesium bromide | Diethyl ether | 0 - RT | 1.5 | ~85-95 |

| 2 | 1-Ethylcyclopentanol | PCC or Swern reagents | Dichloromethane | RT | 2-4 | ~80-90 |

| 3 | 1-Ethylcyclopentanone | Methylmagnesium bromide | Diethyl ether | 0 - RT | 1.5 | ~85-95 |

Table 2: Deoxygenation of 1-Ethyl-1-methylcyclopentanol

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Barton-McCombie | 1. NaH, CS₂, MeI; 2. Bu₃SnH, AIBN | THF, Toluene | Reflux | 2-6 | ~70-85 |

Table 3: Catalytic Hydrogenation of 1-Ethyl-1-methylcyclopentene

| Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 10% Pd/C | Ethanol | 1 - 4 | RT | 1 - 3 | >95 |

| PtO₂ | Ethyl acetate | 1 - 4 | RT | 1 - 3 | >95 |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The multi-step synthesis starting from cyclopentanone offers a reliable and versatile laboratory-scale method, with the Barton-McCombie deoxygenation being a key step for the final conversion of the tertiary alcohol. For larger-scale synthesis, the catalytic hydrogenation of 1-ethyl-1-methylcyclopentene is a highly efficient and clean alternative, provided the unsaturated precursor is readily available. Direct alkylation of cyclopentane remains a less practical approach due to challenges in controlling selectivity. The choice of the optimal synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the specific requirements of the research or development project.

References

Methodological & Application

Application Note & Protocol: 1-Ethyl-1-methylcyclopentane as a Reference Standard in Gas Chromatography

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Ethyl-1-methylcyclopentane (CAS No. 16747-50-5) is a saturated cyclic hydrocarbon with properties that make it a suitable reference standard for various gas chromatography (GC) applications.[1][2] Its chemical inertness and volatility are advantageous for its use as a marker compound or an internal standard in the qualitative and quantitative analysis of volatile and semi-volatile organic compounds. This document provides detailed protocols and data for utilizing this compound as a reference standard in gas chromatography.

Physicochemical and Chromatographic Data

A summary of the key physical and chromatographic properties of this compound is presented below. This data is essential for method development and for predicting its behavior under various chromatographic conditions.

| Property | Value | Source |

| Molecular Formula | C8H16 | [1][2] |

| Molecular Weight | 112.21 g/mol | [1] |

| CAS Number | 16747-50-5 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Methyl-1-ethylcyclopentane | [1][2] |

| Kovats Retention Index (Standard non-polar column) | 785.82 - 814 | [1][2] |

Experimental Protocols

The following protocols outline the use of this compound as a reference standard for qualitative and quantitative analysis by gas chromatography.

Protocol 1: Qualitative Analysis - Retention Time Reference

This protocol describes the use of this compound as a retention time reference marker to ensure system suitability and aid in the identification of other compounds in a sample.

1. Materials and Instrumentation:

-

Reference Standard: this compound (≥99% purity)

-

Solvent: Hexane (B92381) or other suitable organic solvent (GC grade)

-

Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

GC Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS), is recommended. Typical dimensions are 30 m length x 0.25 mm ID x 0.25 µm film thickness.

2. Preparation of Reference Standard Solution:

-

Prepare a stock solution of this compound at a concentration of 1000 µg/mL in hexane.

-

Prepare a working standard solution by diluting the stock solution to 10 µg/mL in hexane.

3. GC Operating Conditions:

-

Inlet: Split/Splitless injector

-

Inlet Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on desired sensitivity)

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min for Helium)

-

Oven Temperature Program:

-

Initial Temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 200°C

-

Hold: 5 minutes at 200°C

-

-

Detector: FID

-

Detector Temperature: 280°C

4. Procedure:

-

Inject the 10 µg/mL working standard solution into the GC system.

-

Record the retention time of the this compound peak. This will serve as the reference retention time.

-

Inject the sample to be analyzed.

-

Compare the retention times of the peaks in the sample chromatogram to the reference retention time to aid in compound identification.

Protocol 2: Quantitative Analysis - Internal Standard Method

This protocol details the use of this compound as an internal standard for the quantification of an analyte of interest.

1. Materials and Instrumentation:

-

Same as Protocol 1, with the addition of the analyte(s) to be quantified.

2. Preparation of Solutions:

-

Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in hexane.

-

Analyte Stock Solution: Prepare a 1000 µg/mL stock solution of the analyte in hexane.

-

Calibration Standards: Prepare a series of calibration standards by adding a constant amount of the IS stock solution and varying amounts of the analyte stock solution to volumetric flasks. Dilute to volume with hexane. A typical concentration for the internal standard would be 10 µg/mL in each calibration standard.

-

Sample Preparation: Accurately weigh or measure the sample and add a known amount of the IS stock solution. Dilute with hexane as needed to bring the analyte concentration within the calibration range.

3. GC Operating Conditions:

-

Use the same GC conditions as described in Protocol 1. The conditions may need to be optimized to ensure baseline separation of the analyte, internal standard, and any other matrix components.

4. Procedure and Data Analysis:

-

Inject the calibration standards into the GC.

-

For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio (y-axis) against the concentration of the analyte (x-axis).

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Inject the prepared sample.

-

Calculate the peak area ratio of the analyte to the internal standard in the sample.

-

Use the calibration curve equation to determine the concentration of the analyte in the sample.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of using a reference standard in gas chromatography.

Caption: Workflow for GC analysis using a reference standard.

Caption: Logic of the internal standard method for quantification.

References

Application Notes and Protocols: 1-Ethyl-1-methylcyclopentane in Materials Science

Disclaimer: Direct, documented applications of 1-Ethyl-1-methylcyclopentane in materials science are not widely available in current literature. The following application notes are based on the compound's physical properties and on protocols for structurally related molecules. These notes aim to provide a foundational understanding for researchers exploring its potential uses.

Introduction